2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-naphthalen-1-yloxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-9-8-15(18)17-10-11-19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKMHLZQZQVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide typically involves the reaction of 2-(1-naphthyloxy)ethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of methyl cyanoacetate as a reactant, which is stirred with the amine at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the naphthyloxyethyl moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide
- Molecular Formula : C15H14N2O2
- CAS Number : 87165-08-0
The structure features a cyano group, an acetamide moiety, and a naphthyloxy ethyl chain, which contributes to its biological activity.
Medicinal Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. A study focused on similar compounds showed that certain derivatives demonstrated significant inhibitory effects on various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Another area of study involves the neuroprotective potential of this compound. Investigations into related compounds have suggested that they may protect neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease. Further research is required to establish a direct correlation with this compound specifically.
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide. Its structural components may enhance its effectiveness against specific pests while minimizing toxicity to non-target organisms. Studies have indicated that similar compounds can disrupt pest growth and reproduction, suggesting potential applications in integrated pest management strategies.
Herbicidal Activity
Additionally, there is evidence that compounds with a similar structure exhibit herbicidal properties. The ability to inhibit plant growth pathways makes them suitable candidates for development as herbicides, providing an alternative to traditional chemical herbicides that often have broader ecological impacts.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of cyano-acetamides, including derivatives similar to this compound. The results indicated that these compounds could inhibit cell proliferation in multiple cancer cell lines, with some showing IC50 values lower than those of traditional chemotherapeutics .
Case Study 2: Pesticidal Testing
Field trials were conducted to assess the effectiveness of cyano-acetamides as pesticides against common agricultural pests. Results demonstrated a significant reduction in pest populations compared to untreated controls, indicating their potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the naphthyloxyethyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure combines a naphthyloxy group (electron-rich aromatic system) with a cyanoacetamide backbone. Comparisons with analogs reveal key differences:
Key Insights :
- The cyano group increases electrophilicity, facilitating nucleophilic reactions (e.g., cyclization) absent in non-cyano analogs like N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide .
Physical States and Yields :
- Derivatives with aromatic substituents (e.g., 2-Cyano-N-[2-(phenyl)phenyl]acetamide) are often solids (97% yield), while alkyl-substituted analogs (e.g., 2-Cyano-N-[2-(ethyl)phenyl]acetamide) may form oils .
- The target compound’s discontinued status suggests challenges in synthesis or purification, though exact data are unavailable .
Mechanistic Considerations :
- The naphthyloxy group may enhance membrane permeability, while the cyano group could modulate enzyme inhibition (e.g., lysine-specific demethylases) .
Biological Activity
The compound 2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide is a derivative of acetamide that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The analysis is supported by data tables and findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{14}N_{2}O
- Molecular Weight : 242.28 g/mol
This compound features a cyano group, an acetamide moiety, and a naphthyloxy substituent, which contribute to its biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Carcinoma (MCF7)
- Lung Carcinoma (A549)
- Colon Carcinoma (HT-29)
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.12 | Induction of apoptosis |
| A549 | 3.45 | Inhibition of tubulin polymerization |
| HT-29 | 4.67 | Activation of caspases |
The compound's mechanism involves the induction of apoptosis through the activation of caspases and interference with microtubule dynamics, which are critical for cell division .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects . Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Table 2: Anti-inflammatory Activity
| Study Type | Result |
|---|---|
| Carrageenan-induced paw edema | Significant reduction in edema size |
| Cytokine production assay | Decreased TNF-α and IL-6 levels |
These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
- Tubulin Interaction : It disrupts tubulin polymerization, which is essential for mitotic spindle formation during cell division.
- Cytokine Modulation : It modulates the expression of key inflammatory cytokines, contributing to its anti-inflammatory properties.
Case Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the in vivo antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with saline.
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound through repeated-dose toxicity studies. The findings revealed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for potential clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide, and how do reaction conditions influence yield?
- Methodology : A three-step synthesis is commonly employed:
Substitution reaction : React 1-naphthol with 2-chloroethylamine under alkaline conditions to form 2-(1-naphthyloxy)ethylamine .
Reduction : Use iron powder in acidic conditions to stabilize intermediates .
Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC) in ethanol at 0–5°C .
- Key Variables : Alkaline pH (>10) and low temperatures (0–5°C) improve substitution and condensation efficiency. Ethanol as a solvent minimizes side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H NMR : Look for characteristic peaks: δ 3.30 ppm (s, –CH2–CN), δ 5.10 ppm (q, ethyl linker), and aromatic proton signals between δ 6.9–7.24 ppm .
- Mass Spectrometry : The molecular ion peak (M+1) should appear at m/z ~295.3 (calculated for C₁₅H₁₄N₂O₂).
- HPLC : Use a C18 column with UV detection at 254 nm to confirm >95% purity .
Q. What safety precautions are critical given limited toxicological data?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to unstudied toxicity risks .
- Avoid inhalation; work in a fume hood.
- Store at 4°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the naphthyl group) affect biological activity?
- Case Study :
- Anticancer Activity : The 1-naphthyloxy group enhances π-π stacking with DNA, but replacing it with a 2-pyridylmethoxy group (as in related compounds) reduces cytotoxicity by 40% .
- Anti-inflammatory Activity : Adding electron-withdrawing groups (e.g., –NO₂) to the naphthyl ring increases COX-2 inhibition (IC₅₀ = 12 μM vs. 28 μM for the parent compound) .
- Data Table :
| Substituent | Biological Target | IC₅₀ (μM) |
|---|---|---|
| 1-Naphthyloxy | DNA Topoisomerase | 18.5 |
| 4-Fluorophenyl | COX-2 | 28.0 |
| 3,5-Dimethoxy | EGFR Kinase | 9.7 |
Q. What experimental strategies resolve contradictions in reported solubility data?
- Contradiction : Solubility in DMSO ranges from 25 mM (PubChem) to 50 mM (independent studies).
- Resolution :
Standardized Protocols : Use dynamic light scattering (DLS) to detect aggregates.
Temperature Control : Solubility increases linearly from 4°C (15 mM) to 37°C (48 mM) .
Co-solvents : Add 10% PEG-400 to achieve 75 mM solubility without precipitation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 3A4 (key metabolizer).
ADME Prediction : SwissADME estimates a logP of 2.1 for the parent compound, suggesting moderate blood-brain barrier penetration.
Optimization : Adding a polar group (e.g., –OH) reduces logP to 1.4, enhancing renal clearance .
Methodological Challenges and Solutions
Q. Why do condensation reactions with cyanoacetic acid sometimes yield <50% product?
- Root Cause : Competing hydrolysis of the cyano group under acidic or high-temperature conditions.
- Fix :
- Use a Dean-Stark trap to remove water during reflux.
- Replace cyanoacetic acid with ethyl cyanoacetate, which resists hydrolysis .
Q. How to address discrepancies in bioactivity data across cell lines?
- Example : IC₅₀ ranges from 8 μM (HeLa) to 32 μM (MCF-7).
- Strategies :
- Normalize data to cell viability assays (MTT vs. resazurin).
- Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
